molecular formula C4H12Cl2N2O B580483 (Tetrahydrofuran-3-yl)hydrazine dihydrochloride CAS No. 1211514-64-5

(Tetrahydrofuran-3-yl)hydrazine dihydrochloride

Cat. No.: B580483
CAS No.: 1211514-64-5
M. Wt: 175.053
InChI Key: SKLCZLKTRQROTN-UHFFFAOYSA-N
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Mechanism of Action

The precise mechanism of action for THFH depends on its specific application. In biological systems, it may act as a precursor for the synthesis of other compounds or participate in redox reactions. Further studies are needed to elucidate its detailed mechanisms.

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the MSDS for detailed safety information.

Future Directions

Further research could explore its potential applications in drug development, catalysis, or materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Tetrahydrofuran-3-yl)hydrazine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

oxolan-3-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.2ClH/c5-6-4-1-2-7-3-4;;/h4,6H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLCZLKTRQROTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676976
Record name (Oxolan-3-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211514-64-5
Record name (Oxolan-3-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does (tetrahydrofuran-3-yl)hydrazine dihydrochloride react with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile?

A1: this compound reacts with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile through a cycloaddition reaction. [, ] This reaction results in the formation of a pyrazole ring, specifically 4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine. The reaction can yield a racemic mixture, which can be further separated into individual enantiomers using chiral chromatography. []

Q2: What is the significance of the chiral center in the product formed?

A2: The reaction of this compound with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile creates a chiral center at the substituted carbon atom of the tetrahydrofuran ring. [] This chirality is significant because it can lead to different biological activities for each enantiomer. The research demonstrates the successful separation of these enantiomers, which is crucial for studying their individual properties and potential applications. []

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